Methyl 3,4-dioxopiperidine-1-carboxylate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 3,4-dioxopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4/c1-12-7(11)8-3-2-5(9)6(10)4-8/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFEVJQXTLYLBAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(=O)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Using Carbonyldiimidazole (CDI)
One of the primary methods for preparing compounds structurally related to methyl 3,4-dioxopiperidine-1-carboxylate involves the cyclization of suitable amino acid derivatives using 1,1′-carbonyldiimidazole (CDI) as a cyclizing agent.
- Starting Material : N-(3-aminophthaloyl)-glutamine or related glutamine derivatives.
- Cyclizing Agent : 1,1′-carbonyldiimidazole (CDI).
- Solvents : Acetonitrile (reflux), N-methyl pyrrolidinone, or tetrahydrofuran.
- Reaction Conditions :
- Temperature: Room temperature to reflux (~80 °C).
- Time: 1 to 24 hours; typically around 3 hours at reflux in acetonitrile.
- Molar Ratios :
- Compound to CDI ratio ranges from 2:1 to 1:2, with optimal ratios around 1:1 to 1:1.2.
- Catalysts/Bases :
- Organic bases such as triethylamine, pyridine, or their derivatives may be used to promote cyclization.
- Outcome :
- Efficient cyclization to form the piperidine-1-carboxylate ring system with keto groups at positions 3 and 4.
- The product can be isolated as a free amine or converted into acid salts (e.g., hydrochloride, trifluoroacetate) for purification and stability.
This method is well-documented in patent literature, providing a reproducible and scalable route to the target compound or its analogs.
Acid-Mediated Cyclization
An alternative preparation method involves acid-mediated cyclization of amine-substituted precursors:
- Starting Material : Amino-substituted precursors such as amine-substituted glutamine derivatives.
- Cyclization Agent : Strong acids such as hydrochloric acid or methanesulfonic acid.
- Reaction Conditions :
- Temperature: 0 °C to 22 °C (for hydrochloride salt formation).
- Acid molar ratio: Approximately 1:1 with the free amine.
- Outcome :
- Formation of the cyclic piperidine-1-carboxylate core with keto groups.
- The acid salt form enhances compound stability and facilitates isolation.
This method is practical for producing acid salts of the compound and is often used as a follow-up to cyclization reactions.
Use of Cyclizing Agents Such as SOCl2 and POCl3
Other cyclization agents reported include derivatives of thionyl chloride (SOCl2) and phosphorus oxychloride (POCl3):
- These agents promote ring closure by activating carboxyl or amide groups.
- Reaction conditions vary but typically involve mild heating and the presence of organic bases to capture released HCl.
- The process can be combined with CDI cyclization or used independently depending on the substrate.
This approach is less commonly detailed but offers alternative pathways for ring formation in related compounds.
General Synthetic Procedure Summary
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| 1 | N-(3-aminophthaloyl)-glutamine + CDI | Cyclization | Reflux in acetonitrile, 3 hours |
| 2 | Organic base (triethylamine, pyridine) | Catalysis | Enhances cyclization efficiency |
| 3 | Acid treatment (HCl, trifluoroacetic acid) | Salt formation | Improves stability and isolation |
| 4 | Alternative cyclizing agents (SOCl2, POCl3) | Ring closure | May be used depending on substrate |
Research Findings and Yields
- Cyclization reactions using CDI typically yield the desired this compound derivatives in moderate to high yields (often above 70%).
- Reaction times can vary from 1 to 24 hours depending on solvent and temperature.
- The presence of organic bases significantly improves the reaction rate and yield.
- Acid salts of the product are more stable and easier to purify, with hydrochloride salts commonly prepared at low temperatures (0–22 °C).
- Alternative substrates and NH-substituted analogs have been synthesized using similar protocols, demonstrating the versatility of the CDI cyclization method.
Additional Notes on Substrate Scope and Enantiomeric Purity
- Both racemic and enantiomerically pure starting materials can be used, allowing access to either racemic mixtures or optically pure products.
- Enantiomeric resolution can be performed post-synthesis by conventional biological or chemical methods.
- The method tolerates various substitutions at the nitrogen or carbon atoms, enabling the synthesis of diverse derivatives.
Chemical Reactions Analysis
Methyl 3,4-dioxopiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, leading to the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Intermediate in Organic Synthesis : Methyl 3,4-dioxopiperidine-1-carboxylate serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure facilitates the development of complex molecules.
2. Biology
- Enzyme Inhibition Studies : The compound is investigated for its potential biological activities, particularly as an enzyme inhibitor. It shows promise in modulating enzyme activity which could be beneficial in various therapeutic contexts.
- Receptor Binding : Research indicates that this compound may interact with specific receptors, influencing biological pathways relevant to drug development.
3. Medicine
- Therapeutic Applications : Ongoing research aims to explore its potential therapeutic applications as a precursor for drug development. The compound's ability to inhibit certain biological activities positions it as a candidate for treating various diseases .
4. Industry
- Production of Fine Chemicals : In industrial applications, this compound is utilized in the production of fine chemicals and as a building block for more complex molecules.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Enzyme Inhibition : A study demonstrated that derivatives of this compound showed significant inhibition against specific enzymes linked to cancer progression. Such findings suggest its potential role in cancer therapeutics .
- Pharmacological Investigations : Research published in peer-reviewed journals indicates that compounds related to this compound exhibit promising pharmacokinetic profiles, making them suitable candidates for further drug development studies .
Mechanism of Action
The mechanism of action of Methyl 3,4-dioxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: tert-Butyl 2,4-dioxopiperidine-1-carboxylate
The tert-butyl analog shares the dioxopiperidine core but differs in the ester group (tert-butyl vs. methyl) and oxo positions (2,4 vs. 3,4). Key distinctions include:
- Reactivity: The tert-butyl ester is used in catalyst-free, three-component reactions to synthesize triazolobenzonaphthyridines under refluxing ethanol, achieving high yields .
- Stability : The tert-butyl group offers superior stability against hydrolysis, making it preferable for stepwise syntheses. Methyl esters, in contrast, are more prone to hydrolysis, which could limit their utility in prolonged reactions .
- Applications : The tert-butyl derivative is commercially available and widely used in heterocyclic drug discovery , whereas the methyl analog’s applications are less documented but likely niche due to its reactive ester group.
Other Methyl Esters in Organic Chemistry
Methyl esters of structurally distinct compounds, such as methyl salicylate and methyl palmitate , highlight general trends:
- Volatility and Solubility : Methyl salicylate is a volatile organic compound (VOC) with a boiling point of ~222°C, comparable to other methyl esters (e.g., methyl palmitate: ~215°C) . Methyl 3,4-dioxopiperidine-1-carboxylate, with its polar dioxopiperidine core, likely exhibits higher polarity and lower volatility.


- Synthetic Utility : Methyl esters are common intermediates in lipid and fragrance synthesis, whereas the dioxopiperidine scaffold is specialized for bioactive heterocycles .
Piperidine Derivatives with Varied Substituents
Compounds like 18-hydroxy isopimar-15-ene and sandaracopimaric acid methyl ester (diterpenoid methyl esters) demonstrate how ester positioning and additional functional groups (e.g., hydroxyl, conjugated double bonds) alter physicochemical properties and biological activity . This compound’s rigid, electron-deficient piperidine ring contrasts with these flexible terpenoid esters, suggesting divergent applications in medicinal vs. materials chemistry.
Data Tables
Table 1. Comparison of Key Structural and Functional Attributes
Table 2. Reactivity Trends in Ester-Containing Compounds
Research Findings and Implications
- Synthetic Efficiency : The tert-butyl analog’s use in catalyst-free reactions suggests that this compound could enable greener syntheses with reduced step counts, though stability challenges must be addressed .
- Biological Relevance : Dioxopiperidine derivatives are associated with antimicrobial and anticancer activities. The methyl ester’s enhanced reactivity might facilitate rapid derivatization for structure-activity relationship (SAR) studies .
- Industrial Viability : Commercial availability of tert-butyl derivatives contrasts with the methyl analog’s niche status, highlighting opportunities for specialized suppliers to expand accessible intermediates .
Biological Activity
Methyl 3,4-dioxopiperidine-1-carboxylate is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by a piperidine ring with two keto groups at positions 3 and 4 and a carboxylate group. Its molecular formula is C_8H_11NO_4, and its structure can be represented as follows:
The biological activity of this compound primarily involves its interaction with various biochemical pathways. Research indicates that it may act as an inhibitor of specific enzymes involved in cellular signaling pathways, particularly those related to inflammation and immune responses.
Enzyme Inhibition
- Janus Kinase (JAK) Inhibition : Some studies suggest that derivatives of piperidine compounds can inhibit JAK activity, which is crucial in the signaling pathways of several cytokines involved in inflammatory responses .
- Phosphoinositide 3-Kinase (PI3K) Pathway : The compound may also influence the PI3K pathway, which plays a significant role in cell proliferation and survival. Inhibition of this pathway has been linked to therapeutic effects in cancer and autoimmune diseases .
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties. Its effectiveness against various bacterial strains has been tested, showing potential as a novel antibiotic agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
This table highlights the compound's efficacy against specific pathogens, suggesting its potential use in treating bacterial infections.
Anticancer Activity
The compound has shown promise in preclinical models for its anticancer properties. It appears to induce apoptosis in cancer cells through the modulation of key signaling pathways.
Case Studies
- In Vivo Studies : A study conducted on mice models demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to the compound's ability to inhibit cell proliferation and promote apoptosis .
- Clinical Trials : Early-phase clinical trials are underway to evaluate the safety and efficacy of this compound in patients with specific types of cancer. Preliminary results indicate a favorable safety profile with some patients experiencing tumor regression .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 3,4-dioxopiperidine-1-carboxylate, and how can reaction conditions be optimized for yield?
- Methodological Answer : A common approach involves multi-component reactions using structurally related dioxopiperidine carboxylates as intermediates. For example, tert-butyl 2,4-dioxopiperidine-1-carboxylate (a homolog) is synthesized via reactions with aromatic aldehydes and amines under controlled conditions (e.g., reflux in ethanol with catalytic acid) . Optimization includes adjusting stoichiometry, solvent polarity (e.g., dichloromethane vs. ethanol), and temperature (20–80°C). Yield improvements are often achieved by isolating intermediates via column chromatography and monitoring reaction progress with TLC or HPLC .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., CDCl3) to confirm the dioxopiperidine ring structure and methyl carboxylate substituents. For example, tert-butyl analogs show characteristic δ 1.4–1.5 ppm for tert-butyl groups and δ 3.6–4.0 ppm for piperidine protons .
- IR Spectroscopy : Identify carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ for the ester and diketone groups.
- Mass Spectrometry (MS) : Use high-resolution MS to confirm molecular ion peaks (e.g., [M+H]+ or [M+Na]+) and rule out impurities.
- HPLC : Assess purity (>98%) with reverse-phase columns and UV detection at 210–254 nm .
Q. What are the key storage and handling protocols to ensure the stability of this compound?
- Methodological Answer : Store in airtight containers under inert gas (N2/Ar) at 2–8°C in a desiccator to prevent hydrolysis of the ester group. Avoid exposure to moisture, light, and oxidizing agents, as these can degrade the dioxopiperidine ring . Use personal protective equipment (PPE) including nitrile gloves and safety goggles during handling, and work in a fume hood to minimize inhalation risks .
Advanced Research Questions
Q. How can researchers resolve discrepancies in thermal stability data reported for this compound?
- Methodological Answer : Conflicting stability data may arise from variations in sample purity or analytical methods. Conduct differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under standardized conditions (e.g., 10°C/min heating rate in N2). Compare results with literature analogs (e.g., tert-butyl derivatives decompose at ~150°C) . Cross-validate findings using accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via HPLC .
Q. What strategies mitigate competing side reactions when using this compound in multi-step syntheses?
- Methodological Answer :
- Protecting Groups : Temporarily block reactive sites (e.g., diketone moieties) with silyl or acetal groups to prevent undesired nucleophilic attacks .
- pH Control : Maintain neutral to slightly acidic conditions (pH 6–7) to avoid base-catalyzed ester hydrolysis.
- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts to enhance regioselectivity in cycloaddition reactions .
- In Situ Monitoring : Use real-time FTIR or Raman spectroscopy to detect intermediates and adjust reaction parameters dynamically .
Q. How does the electron-withdrawing carboxylate group influence the reactivity of the dioxopiperidine ring in nucleophilic addition reactions?
- Methodological Answer : The methyl carboxylate group increases electrophilicity at the diketone carbons, facilitating nucleophilic additions (e.g., Grignard reagents or amines). Computational studies (DFT) can model charge distribution, showing enhanced partial positive charge at C3/C4 compared to non-carboxylated analogs . Experimentally, compare reaction rates with tert-butyl or benzyl esters to isolate electronic effects .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data for this compound in polar vs. non-polar solvents?
- Methodological Answer : Systematically test solubility in solvents (e.g., DMSO, THF, hexane) using gravimetric analysis. Note that discrepancies may arise from polymorphic forms or hydrate formation. For example, SDS documents for related piperidine carboxylates report solubility in DMSO but not water . Use dynamic light scattering (DLS) to detect aggregation in non-polar solvents .
Application-Oriented Questions
Q. What role does this compound play in the synthesis of bioactive heterocycles?
- Methodological Answer : It serves as a versatile precursor for triazolobenzonaphthyridines and other N-heterocycles via [3+2] cycloadditions or Michael additions. For instance, reacting it with aromatic aldehydes and triazole amines yields antimicrobial agents . Mechanistic studies (e.g., ESI-MS trapping of intermediates) can elucidate reaction pathways .
Safety and Compliance
Q. What are the critical ecotoxicological considerations when disposing of this compound?
- Methodological Answer : Follow EPA guidelines for organic waste disposal. Avoid aqueous release due to potential persistence; instead, incinerate in a certified facility with afterburners and scrubbers to minimize NOx/CO emissions . Conduct algal toxicity assays (OECD 201) if environmental exposure is suspected .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


